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Compound of Interest

Compound Name: N-Methyl Amisulpride

CAS No.: 1391054-22-0

Cat. No.: B609603

Get Quote

Technical Support Center: N-Methyl Amisulpride
(LB-102)
This technical support center provides guidance for researchers, scientists, and drug

development professionals on optimizing N-Methyl Amisulpride (LB-102) dosage to minimize

side effects during clinical experiments.

Frequently Asked Questions (FAQs)
Q1: What is N-Methyl Amisulpride (LB-102) and how does it differ from amisulpride?

N-Methyl Amisulpride (LB-102) is a patented N-methylated analogue of amisulpride, a

benzamide derivative used as an antipsychotic.[1][2] It is designed to have increased

lipophilicity, which improves its ability to cross the blood-brain barrier.[2][3] This enhanced

permeability is expected to result in higher brain-to-plasma concentration ratios, potentially

allowing for lower therapeutic doses compared to amisulpride and, consequently, a reduced

risk of peripheral side effects.[3][4]
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Q2: What is the primary mechanism of action for N-Methyl Amisulpride?

N-Methyl Amisulpride is a selective dopamine D2/D3 receptor and serotonin 5-HT7 receptor

antagonist.[1][3] Its therapeutic effects in schizophrenia are believed to be mediated through

the blockade of these receptors.

Q3: What are the most common dose-limiting side effects observed with N-Methyl
Amisulpride?

Based on Phase 1 clinical trial data, the most common dose-limiting side effects are

extrapyramidal symptoms (EPS), specifically acute dystonia.[1][2] Other notable side effects

include transient increases in prolactin levels and QT interval prolongation, particularly at

higher doses.[1][2][5]

Q4: How can the risk of extrapyramidal symptoms (EPS) be minimized?

The incidence of EPS is dose-dependent.[1][2] In a Phase 1 study, instances of acute dystonia

were reported at doses of 100 mg once daily (QD), 75 mg twice daily (BID), and two cases at

100 mg BID (totaling 200 mg/day).[1][2] The 200 mg/day dosing arm was discontinued due to

these events.[1][2] Therefore, maintaining the total daily dose below 150 mg is recommended

to minimize the risk of EPS.[4]

Q5: What is the relationship between N-Methyl Amisulpride dosage and dopamine receptor

occupancy?

A 50 mg daily dose of N-Methyl Amisulpride has been shown to achieve 60-80% occupancy

of the dopamine D2 receptor.[6] This is a clinically relevant target for antipsychotic efficacy. For

comparison, amisulpride requires doses of 300-400 mg per day to achieve similar levels of

receptor occupancy.[6]

Troubleshooting Guides
Managing Extrapyramidal Symptoms (EPS)
Issue: The subject is experiencing acute dystonia (e.g., muscle spasms, involuntary

movements) after administration of N-Methyl Amisulpride.

Troubleshooting Steps:
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Dose Reduction: Immediately consider reducing the dosage or discontinuing the

administration of N-Methyl Amisulpride. The Phase 1 study indicated that EPS is more

likely at total daily doses of 150 mg and above.[1][2][6]

Pharmacological Intervention: For acute management of dystonia, the administration of an

anticholinergic agent, such as benztropine or diphenhydramine, can be effective.

Monitoring: Closely monitor the subject for resolution of symptoms. If symptoms persist or

worsen, medical intervention is required.

Future Dosing: If N-Methyl Amisulpride is to be re-initiated, it should be at a significantly

lower dose with slow titration and careful monitoring for any signs of EPS.

Addressing Hyperprolactinemia
Issue: The subject exhibits elevated prolactin levels in serum analysis.

Troubleshooting Steps:

Clinical Assessment: Evaluate for clinical signs of hyperprolactinemia, such as

gynecomastia, galactorrhea, or menstrual irregularities. In the Phase 1 study, elevated

prolactin levels were transient and did not result in clinical observations.[1][2][5]

Dose-Correlation: Assess if the increase in prolactin correlates with the administered dose of

N-Methyl Amisulpride.

Monitoring: Continue to monitor prolactin levels. If they remain persistently elevated or if

clinical symptoms develop, a dose reduction or discontinuation should be considered.

Mitigating QT Interval Prolongation
Issue: ECG monitoring indicates a prolongation of the QT interval.

Troubleshooting Steps:

Dose Evaluation: Transient QT interval prolongation was observed at a 200 mg dose in the

Phase 1 study.[1][2] If QT prolongation is detected, the dosage of N-Methyl Amisulpride
should be reviewed and likely reduced.
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Concomitant Medications: Review all concomitant medications for any that are also known to

prolong the QT interval. The combination of such drugs with N-Methyl Amisulpride should

be avoided.

Electrolyte Monitoring: Check serum potassium and magnesium levels, as imbalances can

exacerbate QT prolongation.

Cardiology Consultation: If significant QT prolongation is observed, a consultation with a

cardiologist is recommended.

Data Presentation
Table 1: Summary of Side Effects from Phase 1 Clinical Trial of N-Methyl Amisulpride (LB-

102)

Side Effect
Doses Associated
with Onset

Severity Notes

Extrapyramidal

Symptoms (Acute

Dystonia)

100 mg QD, 75 mg

BID, and 100 mg BID

(200 mg/day total)[1]

[2]

Mild to Moderate

Led to discontinuation

of the 200 mg/day

cohort in the multiple

ascending dose

(MAD) study.[1][2]

Increased Prolactin

Levels

Observed across

multiple doses.[1][2][5]
Mild

Transient and not

associated with

clinical observations.

[1][2][5]

QT Interval

Prolongation

Evidence of transient

prolongation at the

200 mg dose.[1][2]

Mild

Did not result in

clinical observation or

trigger stopping

criteria in the Phase 1

study.[1][2]

Table 2: N-Methyl Amisulpride (LB-102) vs. Amisulpride: Dosage and Receptor Occupancy

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b609603/docs?utm_src=pdf-body#optimizing-n-methyl-amisulpride-dosage-to-minimize-side-effects
https://www.benchchem.com/product/b609603/docs?utm_src=pdf-body#optimizing-n-methyl-amisulpride-dosage-to-minimize-side-effects
https://pubmed.ncbi.nlm.nih.gov/35841422/
https://lbpharma.us/wp-content/uploads/2024/09/Phase-1-a-randomized-double-blind-placebo-controlled-study-of-the-safety-tolerability-pharmacokinetics-and-pharmacodynamics-of-LB-102-July-2022-Springer-Nature.pdf
https://pubmed.ncbi.nlm.nih.gov/35841422/
https://lbpharma.us/wp-content/uploads/2024/09/Phase-1-a-randomized-double-blind-placebo-controlled-study-of-the-safety-tolerability-pharmacokinetics-and-pharmacodynamics-of-LB-102-July-2022-Springer-Nature.pdf
https://pubmed.ncbi.nlm.nih.gov/35841422/
https://lbpharma.us/wp-content/uploads/2024/09/Phase-1-a-randomized-double-blind-placebo-controlled-study-of-the-safety-tolerability-pharmacokinetics-and-pharmacodynamics-of-LB-102-July-2022-Springer-Nature.pdf
https://www.businesswire.com/news/home/20200914005766/en/LB-Pharmaceuticals-Inc-Announces-Results-of-LB-102-Phase-1-First-in-Human-Clinical-Study
https://pubmed.ncbi.nlm.nih.gov/35841422/
https://lbpharma.us/wp-content/uploads/2024/09/Phase-1-a-randomized-double-blind-placebo-controlled-study-of-the-safety-tolerability-pharmacokinetics-and-pharmacodynamics-of-LB-102-July-2022-Springer-Nature.pdf
https://www.businesswire.com/news/home/20200914005766/en/LB-Pharmaceuticals-Inc-Announces-Results-of-LB-102-Phase-1-First-in-Human-Clinical-Study
https://pubmed.ncbi.nlm.nih.gov/35841422/
https://lbpharma.us/wp-content/uploads/2024/09/Phase-1-a-randomized-double-blind-placebo-controlled-study-of-the-safety-tolerability-pharmacokinetics-and-pharmacodynamics-of-LB-102-July-2022-Springer-Nature.pdf
https://pubmed.ncbi.nlm.nih.gov/35841422/
https://lbpharma.us/wp-content/uploads/2024/09/Phase-1-a-randomized-double-blind-placebo-controlled-study-of-the-safety-tolerability-pharmacokinetics-and-pharmacodynamics-of-LB-102-July-2022-Springer-Nature.pdf
https://www.benchchem.com/product/b609603/docs?utm_src=pdf-body#optimizing-n-methyl-amisulpride-dosage-to-minimize-side-effects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609603?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Effective Daily Dose for 60-
80% D2 Receptor
Occupancy

Reference

N-Methyl Amisulpride (LB-102) 50 mg [6]

Amisulpride 300 - 400 mg [6]

Experimental Protocols
Phase 1 Clinical Trial Methodology for N-Methyl
Amisulpride (LB-102)
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending

dose study.[4][7]

Participants: 64 healthy adult volunteers aged 18-55 years.[5]

Dosage Regimens:

Single Ascending Dose (SAD): Doses ranged from 10 mg to 200 mg.[5] The initially planned

higher doses were adjusted based on safety and pharmacokinetic data from lower dose

cohorts.[7]

Multiple Ascending Dose (MAD): Dosing cohorts were evaluated, with adjustments made

based on observed adverse events. The 100 mg BID (200 mg/day) cohort was discontinued

due to the occurrence of EPS.[1][2][5]

Primary Endpoint: Safety and tolerability of N-Methyl Amisulpride.[4]

Secondary Endpoint: Pharmacokinetics of N-Methyl Amisulpride.[4]

Key Assessments:

Monitoring for adverse events, with a focus on EPS, prolactin levels, and ECG changes (QT

interval).

Pharmacokinetic blood sampling to determine plasma concentrations of LB-102.[7]
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Caption: Signaling pathway of N-Methyl Amisulpride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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